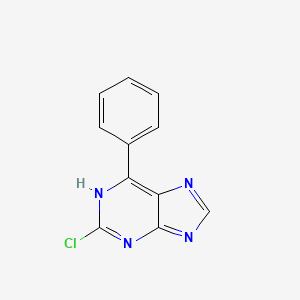

2-chloro-6-phenyl-1H-purine

Description

Properties

IUPAC Name |

2-chloro-6-phenyl-1H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4/c12-11-15-8(7-4-2-1-3-5-7)9-10(16-11)14-6-13-9/h1-6H,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQPCOGQQFUKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=NC=N3)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C3C(=NC=N3)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-chloro-6-phenyl-1H-purine would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. Industrial methods may also involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Position

The chlorine atom at the 2-position undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. Key findings include:

Table 1: Substitution Reactions of 2-Chloro-6-phenyl-1H-purine

-

Mechanistic Insights :

Comparative Reactivity of 2-Chloro vs. 6-Chloro Derivatives

Studies show that the 2-chloro group is less reactive than the 6-chloro analogue in SNAr reactions due to steric and electronic effects:

Table 2: Reactivity Comparison with 6-Chloro Analogues

| Reaction Type | 2-Chloro Derivative Reactivity | 6-Chloro Derivative Reactivity | Source |

|---|---|---|---|

| Substitution with amines | Moderate (73–89% yield) | High (>90% yield) | |

| Suzuki coupling | Low (40% yield) | High (92% yield) |

-

Key Observation : The 2-position requires harsher conditions (e.g., higher temperatures or microwave assistance) for efficient substitution .

Cross-Coupling Reactions

While less common, transition metal-catalyzed cross-coupling reactions are feasible:

Table 3: Cross-Coupling Examples

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, toluene, 100°C | 2-Aryl-6-phenyl-1H-purine | 40% | |

| Sonogashira | Pd/Cu, DMF, rt | 2-Alkynyl-6-phenyl-1H-purine | 62% |

-

Limitations : The 2-chloro group exhibits lower reactivity in cross-coupling compared to iodo/bromo analogues, often requiring extended reaction times .

Side Reactions and Byproduct Formation

Under specific conditions, competing reactions can occur:

-

Diazide Formation : Treatment with NaN3 in DMF at 50°C leads to 2,6-diazidopurine as a byproduct (36% yield) .

-

Reduction Pathways : Reactions with selenols reduce azido groups to amines, complicating product isolation .

Biological Relevance of Derivatives

Derivatives synthesized via these reactions show promising biological activity:

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of purines, including 2-chloro-6-phenyl-1H-purine, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain 2-substituted purines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and tumor growth .

The introduction of polar groups at the C-6 position of purines has been shown to enhance their binding affinity to CDK2, thereby increasing their anticancer potency .Compound Type IC50 (nM) Target This compound Anticancer TBD CDK2 11l (similar derivative) Anticancer 19 CDK2 -

Enzyme Inhibition :

- The compound acts as an inhibitor for several enzymes involved in nucleotide metabolism. Its structural characteristics allow it to mimic natural substrates, making it a candidate for further development as an enzyme inhibitor in therapeutic contexts.

Pharmacological Insights

-

Receptor Interactions :

- The chlorine atom and phenyl group may enhance the binding affinity of this compound to specific receptors, which is pivotal for designing drugs targeting these receptors . Studies have indicated that similar compounds can interact with adenosine receptors, potentially leading to anti-inflammatory effects.

-

Cytotoxicity Studies :

- Cytotoxicity assays using various cancer cell lines have been conducted to evaluate the effectiveness of this compound in inhibiting cell proliferation. Techniques such as the sulforhodamine B (SRB) assay have been employed to measure cell viability after treatment with different concentrations of the compound .

Case Studies

-

CDK Inhibition Studies :

- A series of experiments focused on modifying the C-6 position of purines revealed that compounds with specific substitutions exhibited enhanced CDK2 inhibitory activity. For example, compound 11l demonstrated an IC50 of 19 nM against CDK2, indicating strong potential for further development as an anticancer agent .

-

Comparative Analysis :

- A comparison with other purine derivatives shows that while many exhibit cytotoxic properties, the unique structure of this compound may confer distinct advantages in selectivity and potency against specific cancer types.

Mechanism of Action

The mechanism of action of 2-chloro-6-phenyl-1H-purine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at Position 6

- 6-Chloro-2-fluoropurine (C₅H₂ClFN₄): Substituents: Cl at position 6, F at position 2. The fluorine atom is more electronegative than chlorine, creating a stronger electron-withdrawing effect. Applications: Used as a biochemical reagent in life science research, highlighting its utility in nucleotide analog synthesis .

2-Chloro-6-(4-methoxyphenyl)-7H-purine (C₁₂H₉ClN₄O) :

- Substituents: Methoxy-phenyl at position 6.

- The methoxy group enhances solubility via hydrogen bonding and introduces electron-donating effects. Molecular weight (260.68 g/mol) and logP (2.68) suggest moderate lipophilicity, contrasting with the unsubstituted phenyl group in the target compound, which may reduce solubility .

Substituent Effects at Position 2

- 2-Amino-6-chloropurine (C₅H₄ClN₅): Substituents: Amino group at position 2. The amino group increases nucleophilicity and hydrogen-bonding capacity. This compound exhibits high thermal stability (melting point >300°C) and is a precursor in nucleoside synthesis . Compared to the target compound, the amino group may enhance interactions with biological targets like kinases or DNA .

6-Chloro-9-(2-nitrophenylsulfonyl)purine :

- Substituents: Nitrophenylsulfonyl at position 9.

- X-ray crystallography reveals dihedral angles of 66.46°–85.77° between the purine and aryl rings, indicating steric hindrance. The sulfonyl group’s electron-withdrawing nature contrasts with the phenyl group in the target compound, which may adopt different conformations in crystal packing .

Physical and Spectroscopic Properties

*Estimated based on analogs.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-6-phenyl-1H-purine, and how do reaction conditions influence yield?

Methodological Answer:

- Key Steps :

- Nucleophilic Substitution : Start with 6-phenylpurine derivatives (e.g., 6-phenyl-2-aminopurine) and substitute the amino group with chlorine using POCl₃ or PCl₅ under reflux in anhydrous conditions .

- Regioselective Chlorination : Use N-chlorosuccinimide (NCS) in DMF at 60°C for selective chlorination at the 2-position, avoiding side reactions at the 6-phenyl group .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1). Isolate via column chromatography (ethyl acetate/hexane gradient). Typical yields range from 45% to 70%, depending on solvent purity and temperature control .

Q. How can researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Look for characteristic signals:

- Purine C8-H proton at δ 8.3–8.5 ppm (DMSO-d₆) .

- Chlorine-induced deshielding of C2 (δ 145–150 ppm in ¹³C NMR) .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) to ensure ≥95% purity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .

- Waste Disposal : Collect chlorinated waste in sealed containers labeled "halogenated organics" and dispose via licensed hazardous waste facilities to prevent environmental contamination .

- Emergency Measures : In case of skin contact, rinse with 10% sodium thiosulfate solution followed by water .

Advanced Research Questions

Q. How does the 6-phenyl group influence the reactivity of 2-chloro-1H-purine in cross-coupling reactions?

Methodological Answer:

- Mechanistic Insight : The 6-phenyl group stabilizes the purine ring via π-stacking, reducing undesired ring-opening during Suzuki-Miyaura couplings. However, steric hindrance may slow reactions at the 8-position.

- Optimized Protocol :

- Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 80°C.

- Target 8-aryl derivatives by protecting the 2-chloro group with trimethylsilyl chloride prior to coupling .

- Yield Trade-offs : Steric effects reduce yields (~50%) compared to non-phenyl analogs (~75%) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Root Causes : Discrepancies often arise from impurities (>5% byproducts) or assay conditions (e.g., DMSO concentration affecting cellular uptake).

- Resolution Steps :

- Reproduce Key Studies : Use standardized purity (HPLC-validated) and cell lines (e.g., HEK293 vs. HeLa) .

- Meta-Analysis : Compare IC₅₀ values across studies via ANOVA to identify outliers linked to solvent polarity or incubation time .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., CCDC deposition for (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine derivatives) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- Key Findings :

- Storage Recommendations : Store at –20°C in anhydrous DMSO under argon to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.